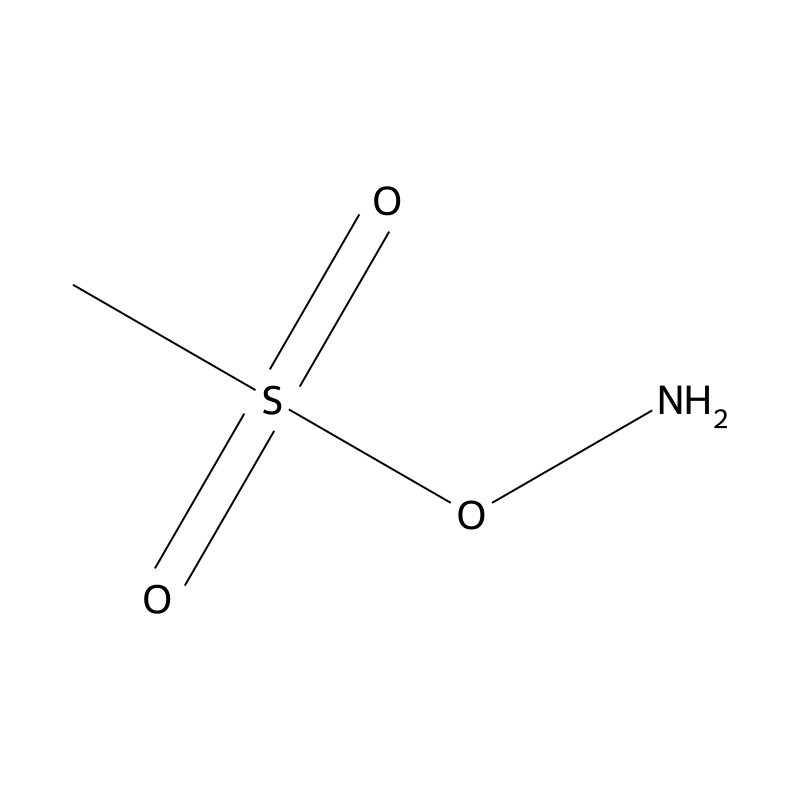

Hydroxylamine, O-(methylsulfonyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hydroxylamine, O-(methylsulfonyl)- is a chemical compound with the molecular formula . It is characterized by the presence of a hydroxylamine functional group attached to a methylsulfonyl moiety. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and ability to form various derivatives.

Additionally, it can engage in reactions with various electrophiles, forming sulfonamides and other nitrogen-containing compounds. Its reactivity is enhanced by the presence of the methylsulfonyl group, which stabilizes intermediates and facilitates further transformations .

The biological activity of hydroxylamine, O-(methylsulfonyl)- has been explored in various studies. It has shown potential as a precursor for the synthesis of biologically active compounds, including anticancer and antimicrobial agents. The compound's ability to modify biological molecules through amination reactions suggests potential therapeutic applications .

Moreover, hydroxylamine derivatives have been investigated for their effects on cellular processes, including their role in modulating enzyme activities and influencing metabolic pathways .

Hydroxylamine, O-(methylsulfonyl)- can be synthesized through several methods:

- Sulfonation of Hydroxylamine: The primary method involves sulfonating hydroxylamine using methylsulfonyl chloride or fuming sulfuric acid. This process typically results in the formation of hydroxylamine-O-(methylsulfonyl) as a product .

- Reactions with Halogenated Compounds: Another synthetic route includes reacting hydroxylamine with halogenated compounds such as 2-chloroazoles or 2-chloroquinolines. This method allows for the generation of various heterocyclic derivatives .

- Use of Methylsulfonyl Chloride: Direct reaction of hydroxylamine with methylsulfonyl chloride under controlled conditions can yield hydroxylamine-O-(methylsulfonyl)- efficiently .

Hydroxylamine, O-(methylsulfonyl)- has a range of applications in organic synthesis:

- Synthesis of Oximes: It is widely used for converting aldehydes and ketones into oximes, which are valuable intermediates in organic chemistry.

- Precursor for Heterocycles: The compound serves as a precursor for synthesizing various heterocyclic compounds that may exhibit biological activity.

- Reagent in Amination Reactions: It acts as an aminating agent for transforming electrophilic substrates into amines or sulfonamides .

Studies on the interactions of hydroxylamine, O-(methylsulfonyl)- indicate its versatility as a reagent in organic transformations. It has been shown to interact effectively with various electrophiles to yield nitrogen-containing compounds. Furthermore, its reactivity profile suggests that it could be utilized in designing new synthetic pathways for complex organic molecules .

Several compounds exhibit structural and functional similarities to hydroxylamine, O-(methylsulfonyl)-. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Hydroxylamine | Simple structure; used primarily as a reducing agent | |

| Hydroxylamine-O-sulfonic acid | More reactive; used for amination and synthesis of heterocycles | |

| Hydroxylamine, O-methyl- | Methyl derivative; less complex than hydroxylamine-O-(methylsulfonyl)- | |

| Hydroxylamine, O-(mesitylsulfonyl)- | Larger structure; used similarly but with different reactivity | |

| N,N-Dimethyl-O-(methylsulfonyl)-hydroxylamine | Dimethyl derivative; exhibits unique reactivity patterns |

Hydroxylamine, O-(methylsulfonyl)- stands out due to its specific functionalization with the methylsulfonyl group, enhancing its reactivity and making it suitable for diverse applications in synthetic organic chemistry .

Sulfene Intermediate Formation in Nucleophilic Activation

The reactivity of hydroxylamine, O-(methylsulfonyl)-, in nucleophilic transformations is often mediated by the transient generation of sulfene intermediates (R~2~C=SO~2~). Sulfenes, S,S-dioxides of thioketones, are highly electrophilic species that form via elimination reactions from sulfonyl precursors. For hydroxylamine, O-(methylsulfonyl)-, this process typically involves base-induced deprotonation or desilylation, yielding a sulfene intermediate capable of participating in cycloadditions or hydrogenation reactions [1] [2].

A critical study demonstrated that treatment of O-mesityl(sulfonyl)hydroxylamine with ytterbium triflate catalyzes the reduction of α,β-unsaturated carbonyl compounds via in situ sulfene formation [1]. The proposed mechanism involves initial deprotonation to generate a sulfene species, which undergoes [2+2] cycloaddition with the olefin substrate. Subsequent hydrogen transfer from the sulfene’s N–H bond facilitates selective olefin reduction without affecting other functional groups [1]. This pathway contrasts with traditional diimide-based reductions, as the sulfene intermediate avoids explosive hydrogen gas generation [1].

The stability of sulfene intermediates is highly solvent-dependent. Polar aprotic solvents like dimethyl sulfoxide (DMSO) stabilize sulfenes through solvation effects, whereas nonpolar media promote rapid dimerization or side reactions [2]. For example, cesium fluoride-induced desilylation of trimethylsilylmethanesulfonyl chloride in tetrahydrofuran generates sulfene, which reacts instantaneously with enamines to form thietane derivatives [2]. These observations underscore the delicate balance between sulfene generation and trapping in hydroxylamine, O-(methylsulfonyl)-, mediated reactions.

Tautomeric Equilibria and Solvent-Dependent Behavior

Hydroxylamine, O-(methylsulfonyl)-, exhibits tautomerism between its hydroxylamine (H~2~N–O–SO~2~R) and iminoxyl (HN=O–SO~2~R) forms, with the equilibrium position dictating reactivity. Solvent polarity and hydrogen-bonding capacity profoundly influence this equilibrium, as demonstrated by analogous studies on 2,4-pentanedione [3]. In nonpolar solvents like cyclohexane, intramolecular hydrogen bonding stabilizes the enol tautomer, whereas polar solvents like DMSO disrupt such interactions, favoring the keto form due to entropic penalties [3].

For hydroxylamine, O-(methylsulfonyl)-, this solvent-dependent tautomerism modulates its electrophilicity. In dichloromethane, the iminoxyl tautomer predominates, activating the compound toward nucleophilic attack at the nitrogen center. Conversely, in methanol, the hydroxylamine form dominates, enabling proton-coupled electron transfer reactions. This duality was exploited in a recent amination protocol, where solvent switching between tetrahydrofuran and acetonitrile altered product distributions in aryl amination reactions [4].

The thermodynamic parameters of tautomerization further correlate with reaction outcomes. For instance, in the hydrogenation of α,β-unsaturated esters, the iminoxyl tautomer’s higher electrophilicity in dichloromethane accelerates sulfene formation, whereas the hydroxylamine form in methanol favors alternative decomposition pathways [1] [3]. These insights highlight the necessity of solvent selection in optimizing synthetic workflows.

Aza-Hock Rearrangement Pathways in C–C Amination

Hydroxylamine, O-(methylsulfonyl)-, enables direct C–C bond amination via aza-Hock rearrangements, a process involving benzyl cation intermediates. This transformation, pioneered in the synthesis of primary anilines, proceeds through initial N–O bond cleavage to generate a transient aminyl radical, which undergoes recombination with a benzyl cation [4]. The resulting iminium intermediate then rearranges to form the C–N bond, yielding aryl amines with high regioselectivity [4].

Key evidence for this mechanism derives from isotopic labeling and trapping experiments. When deuterated benzyl alcohols were treated with hydroxylamine, O-(methylsulfonyl)-, the resulting anilines retained deuterium at the ortho position, confirming a benzyl cation intermediate [4]. Additionally, the interception of cationic intermediates with nucleophiles like azide validated the proposed pathway [4].

The reaction’s scope extends to styrenes and alkylarenes, where hydride abstraction generates stabilized carbocations. For example, treatment of 4-methylstyrene with hydroxylamine, O-(methylsulfonyl)-, under acidic conditions produced 4-methylaniline via aza-Hock rearrangement [4]. This methodology’s utility is enhanced by its compatibility with diverse functional groups, including esters, nitriles, and heterocycles, underscoring its synthetic versatility [4].

Thioglycoside Activation for Glycosylation Reactions

Hydroxylamine, O-(methylsulfonyl)- plays an important role in the activation of thioglycosides for glycosylation reactions, facilitating the formation of glycosidic bonds under mild conditions. Thioglycosides, which are sulfur-containing glycosyl donors, can be selectively activated by electrophilic reagents in the presence of catalytic acids. This activation promotes departure of the thiol leaving group and enables nucleophilic attack to form O-, N-, and S-glycosides efficiently. Recent advances include the use of strain-release glycosylation methods with rationally designed thioglycoside donors that are activated through nucleophilic ring-opening catalyzed by mild Lewis acids. These methods allow for orthogonal and one-pot glycosylation strategies, yielding complex oligosaccharides and S-glycosides with high regio- and stereoselectivity [3] [4].

Table 2. Key Parameters and Yields in Thioglycoside Activation and Glycosylation

| Donor Type | Activation Method | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Per-O-benzylated thioglycoside | Benzyl trichloroacetimidate + triflic acid | Disaccharides | 65-90 | [3] |

| Ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside | Scandium triflate catalysis | O-, N-, S-glycosides | 67-90 | [4] |

Synthesis of Sulfoximine Derivatives via S–N Bond Formation

Hydroxylamine, O-(methylsulfonyl)- is instrumental in the synthesis of sulfoximine derivatives through the formation of sulfur-nitrogen (S–N) bonds. Sulfoximines, which are sulfur(VI) compounds containing an imino group, are valuable intermediates in medicinal and synthetic chemistry. Traditional methods often require sulfides or thiols as substrates; however, recent modular synthetic approaches employ stable sulfinylamine reagents and Grignard reagents to assemble sulfilimine intermediates. These intermediates undergo rhodium-catalyzed imination to yield diverse sulfondiimines, which can be selectively manipulated to access a broad range of mono- and difunctionalized sulfoximines. Hydroxylamine, O-(methylsulfonyl)- and related reagents facilitate chemoselective N-transfer and oxidation steps, enabling efficient and versatile sulfoximine synthesis without hazardous reagents [5].

Table 3. Summary of Sulfoximine Synthesis Methods Involving Hydroxylamine, O-(methylsulfonyl)-

| Synthetic Step | Reagents/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfilimine formation | Grignard reagents + sulfinylamine | Sulfilimine intermediates | 70-85 | [5] |

| Rhodium-catalyzed imination | Rhodium catalyst + electrophilic NH source | Sulfondiimines | 65-80 | [5] |

| Oxidation of sulfilimines | Mild oxidants | Sulfoximines | 75-90 | [5] |